BMS711939 belongs to the class of compounds known as oxybenzylglycine derivatives. Its chemical structure allows it to selectively activate PPARα, which plays a crucial role in fatty acid oxidation and glucose metabolism. The compound has been evaluated in various preclinical studies for its pharmacological properties and safety profile .
The synthesis of BMS711939 involves several key steps, primarily focusing on the formation of its core structure through specific chemical reactions. One notable method includes the use of 2-fluoro-5-methoxybenzaldehyde as a starting material, which undergoes bromination followed by various coupling reactions to yield the final product.
BMS711939 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with PPARα. The compound's molecular formula is C21H21ClFN2O4, indicating the presence of chlorine, fluorine, and nitrogen atoms alongside carbon and oxygen.
BMS711939 participates in various chemical reactions primarily related to its interactions with biological targets. Its mechanism of action involves binding to PPARα, leading to downstream effects on gene expression related to lipid metabolism.
BMS711939 exerts its effects through selective activation of PPARα, leading to modulation of gene expression involved in lipid metabolism. Upon binding to PPARα, it induces conformational changes that facilitate the recruitment of coactivators and the transcriptional machinery necessary for gene activation.
BMS711939 exhibits several physical and chemical properties that are relevant for its application as a pharmaceutical agent.
BMS711939 has promising applications in treating metabolic disorders, particularly those associated with dyslipidemia and insulin resistance. Its selective action on PPARα positions it as a potential therapeutic agent for:
PPARα, a nuclear hormone receptor predominantly expressed in the liver, regulates genes governing lipid homeostasis. Upon activation, it forms a heterodimer with retinoid X receptor (RXR) and binds peroxisome proliferator response elements (PPREs), driving transcription of proteins involved in:
In atherosclerosis models, PPARα activation reduces LDL-c, triglycerides, and plaque formation while increasing HDL-c [2] [4]. BMS-711939 amplifies these effects by promoting cholesterol excretion synergistically with liver X receptor (LXR) agonists [2].
First-generation PPARα agonists (fibrates like fenofibrate and gemfibrozil) exhibit critical drawbacks:
These limitations underscore the need for potent, selective PPARα agonists like BMS-711939 [1] [2].
Early PPARα agonists showed marked efficacy differences between rodents and humans due to divergent receptor sequences. For example:
This approach validated BMS-711939’s translational potential and enabled mechanism-based safety profiling [1].
BMS-711939 was engineered for subtype selectivity to minimize PPARγ/δ-associated risks (e.g., edema, carcinogenesis):
Table 1: PPAR Binding and Transactivation Data for BMS-711939
Parameter | PPARα | PPARγ | PPARδ |
---|---|---|---|
Binding IC50 (nM) | 97 ± 25 | >40,000 | >100,000 |
Transactivation EC50 (nM) | 4 | 4,511 | >100,000 |
Selectivity Ratio (γ/α) | 1 | 1,128 | >25,000 |
Table 2: Key SAR Findings for BMS-711939 Analogues
Structural Modification | PPARα EC50 (nM) | PPARγ EC50 (nM) | γ/α Selectivity Ratio |
---|---|---|---|
2-Fluoro substitution (BMS-711939) | 4 | 4,511 | 1,128 |
3-Fluoro substitution | 18 | 2,819 | 157 |
4-Fluoro substitution | 94 | 9,168 | 98 |
Unsubstituted phenyl | 10 | 4,096 | 410 |
4-tert-Butyl oxazole | Similar to BMS-711939 | ~100-fold increase | ~50-fold decrease |
Source: [1]
"BMS-711939's 2-fluorophenyl glycine scaffold achieves >1,000-fold PPARα selectivity over PPARγ, addressing a critical limitation of fibrates. Its synergy with LXR agonists in cholesterol excretion presents a novel approach for atherosclerosis therapy." — Adapted from [2]
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2